molecular formula C19H24N4O2 B3008211 N-(2,5-dimethylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251594-99-6

N-(2,5-dimethylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B3008211
CAS No.: 1251594-99-6
M. Wt: 340.427
InChI Key: OMGWTXYYEDRGJN-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic acetamide derivative featuring a dihydropyrimidinone core substituted with a pyrrolidine ring and a 2,5-dimethylphenyl group. This compound is structurally characterized by its dual pharmacophoric elements: the dihydropyrimidinone moiety, known for its role in calcium channel modulation, and the acetamide linker, which enhances bioavailability and target specificity .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-13-6-7-14(2)16(10-13)21-17(24)12-23-18(25)11-15(3)20-19(23)22-8-4-5-9-22/h6-7,10-11H,4-5,8-9,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGWTXYYEDRGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C=C(N=C2N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a compound that has garnered attention for its potential biological activities. This article delves into its chemical structure, biological effects, and relevant research findings.

Chemical Structure

The compound's structure can be represented by the following molecular formula:

C15H20N4O2C_{15}H_{20}N_{4}O_{2}

This structure includes a pyrrolidine ring and a dihydropyrimidine moiety, which are commonly associated with various pharmacological activities.

Anticancer Properties

Research has indicated that derivatives of pyrimidine compounds often exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tubulin polymerization, thereby preventing cancer cell proliferation. The specific compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Case Study:
In a recent study, this compound was tested against human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent in breast cancer treatment .

Antiviral Activity

Another area of interest is the antiviral activity of the compound. Research has suggested that similar pyrimidine derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in treating viral infections such as HIV.

Research Findings:
A study involving the synthesis and evaluation of various pyrimidine derivatives indicated that compounds with structural similarities to this compound exhibited promising anti-HIV activity . The mechanism of action appears to involve the inhibition of viral replication through interference with reverse transcriptase.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The presence of the pyrrolidine and dihydropyrimidine rings facilitates binding to enzymes involved in critical cellular processes such as DNA synthesis and cell division.

Data Summary Table

Biological Activity Cell Line/Organism Effect Observed Reference
AnticancerMCF-7 (Breast Cancer)Reduced cell viability at >10 µM
AntiviralHIVInhibition of viral replication

Comparison with Similar Compounds

Key Observations :

  • Thioether vs. Oxygen Linkers : Compounds 5.6 and 5.12 use a thioether (-S-) linkage, which may enhance lipophilicity compared to the target compound’s oxygen-based acetamide bridge. This difference could influence membrane permeability and metabolic stability .
  • In contrast, the target compound’s 2,5-dimethylphenyl group offers steric bulk without electronegative effects, possibly favoring interactions with less polar targets .
  • Heterocyclic Additions : The cyclopropyl-pyrazole hybrid in increases structural rigidity, which may improve selectivity but reduce synthetic yield (66% vs. 80% for 5.6) .

Analysis :

  • Synthetic Efficiency : Compound 5.6 achieved the highest yield (80%), likely due to the stability of the dichlorophenyl group during coupling reactions .
  • Thermal Stability : Higher melting points (e.g., 230°C for 5.6) correlate with increased crystallinity from halogenated aryl groups, whereas the target compound’s dimethylphenyl group may lower its mp.

Pharmacological Implications (Inferred from Analogs)

  • Antimicrobial Activity : Thioether-linked analogs (e.g., 5.12, 5.6) demonstrated moderate activity against Gram-positive bacteria in prior studies, attributed to the sulfur atom’s ability to disrupt microbial membranes .

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